molecular formula C26H32N4O4 B10841388 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone

Katalognummer B10841388
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: BTABHVPIAAKKHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone is a synthetic anthraquinone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two isobutylaminoacetamido groups attached to the anthraquinone core. It has been studied for its potential as a telomerase inhibitor and its anti-proliferative properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone has several scientific research applications:

Wirkmechanismus

The primary mechanism of action of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their length and stability. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific isobutylaminoacetamido groups, which confer distinct chemical and biological properties. Its potential as a telomerase inhibitor and anti-proliferative agent sets it apart from other anthraquinone derivatives .

Eigenschaften

Molekularformel

C26H32N4O4

Molekulargewicht

464.6 g/mol

IUPAC-Name

2-(2-methylpropylamino)-N-[7-[[2-(2-methylpropylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide

InChI

InChI=1S/C26H32N4O4/c1-15(2)11-27-13-23(31)29-17-5-7-19-21(9-17)26(34)22-10-18(6-8-20(22)25(19)33)30-24(32)14-28-12-16(3)4/h5-10,15-16,27-28H,11-14H2,1-4H3,(H,29,31)(H,30,32)

InChI-Schlüssel

BTABHVPIAAKKHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.